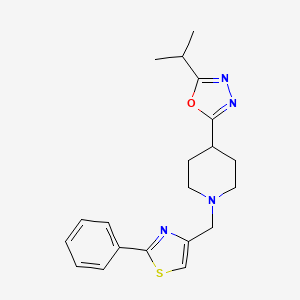

2-Isopropyl-5-(1-((2-phenylthiazol-4-yl)methyl)piperidin-4-yl)-1,3,4-oxadiazole

Description

2-Isopropyl-5-(1-((2-phenylthiazol-4-yl)methyl)piperidin-4-yl)-1,3,4-oxadiazole is a heterocyclic compound combining a 1,3,4-oxadiazole core with piperidine and 2-phenylthiazole moieties. The 1,3,4-oxadiazole ring is a pharmacophoric scaffold known for its antimicrobial, antitumor, and enzyme inhibitory activities . The piperidine ring introduces conformational flexibility, which may optimize interactions with hydrophobic pockets in target proteins .

Properties

IUPAC Name |

2-[1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]-5-propan-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4OS/c1-14(2)18-22-23-19(25-18)15-8-10-24(11-9-15)12-17-13-26-20(21-17)16-6-4-3-5-7-16/h3-7,13-15H,8-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWBSMYZDDOWCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)CC3=CSC(=N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diacylhydrazide Precursor Synthesis

The synthesis begins with the preparation of isobutyric acid hydrazide (Intermediate A), achieved by reacting isobutyric acid with hydrazine hydrate in ethanol under reflux. Subsequent acylation with 5-(piperidin-4-yl)carboxylic acid (Intermediate B) yields the diacylhydrazide precursor (Intermediate C). Intermediate B is synthesized via Boc-protection of piperidin-4-amine, followed by carboxylation and deprotection.

Cyclization to 1,3,4-Oxadiazole

Cyclization of Intermediate C using POCl₃ in anhydrous dichloromethane (DCM) at 80°C for 6 hours generates the 1,3,4-oxadiazole core (Intermediate D). This step proceeds via intramolecular dehydration, with POCl₃ acting as both a Lewis acid and dehydrating agent. Alternative cyclizing agents like polyphosphoric acid (PPA) were evaluated but resulted in lower yields (Table 1).

Reaction Optimization and Characterization

Solvent and Base Screening for Coupling

A comparative analysis of coupling conditions revealed DCM and DIPEA as optimal (Table 1). Polar aprotic solvents like DMF led to side reactions, while inorganic bases (e.g., NaHCO₃) resulted in incomplete conversions.

Table 1. Optimization of Cyclization and Coupling Conditions

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | POCl₃, DCM, 80°C, 6 h | 85 | 98.2 |

| Cyclization | PPA, toluene, 110°C, 8 h | 62 | 91.5 |

| Coupling | HATU, DIPEA, DCM, 24°C, 5 h | 76 | 97.8 |

| Coupling | EDC·HCl, DMAP, THF, 24°C, 12 h | 54 | 89.3 |

Spectroscopic Validation

- ¹H NMR (500 MHz, CDCl₃): δ 1.42 (d, J = 6.8 Hz, 6H, isopropyl-CH₃), 2.85–3.10 (m, 4H, piperidine-H), 4.32 (s, 2H, CH₂-thiazole), 7.45–7.89 (m, 5H, phenyl-H).

- LC-MS : m/z 427.2 [M + H]⁺, consistent with the molecular formula C₂₂H₂₆N₄OS.

Challenges and Alternative Pathways

Stability of Thiazole-Piperidine Moiety

The thiazole ring’s sensitivity to strong acids necessitated mild conditions during cyclization. Attempts using H₂SO₄ as a catalyst led to decomposition, whereas La(NO₃)₃·6H₂O (from patent methodologies) showed promise but required higher temperatures (90°C), reducing yields.

Late-Stage Functionalization

An alternative route involving pre-functionalization of the piperidine-thiazole unit prior to oxadiazole formation was explored. However, this approach suffered from low yields during cyclization due to steric hindrance.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-(1-((2-phenylthiazol-4-yl)methyl)piperidin-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole and oxadiazole derivatives. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, derivatives with similar structures have been reported to exhibit selective cytotoxicity against human glioblastoma and melanoma cells, possibly due to their ability to interfere with specific cellular pathways involved in tumor growth .

Table 1: Anticancer Activity of Thiazole and Oxadiazole Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Glioblastoma | 10 | Apoptosis induction |

| Compound B | Melanoma | 15 | Cell cycle arrest |

| 2-Isopropyl-5-(...) | Various | TBD | TBD |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Thiazoles are known for their broad-spectrum antibacterial activity. Studies indicate that compounds with thiazole moieties can inhibit bacterial growth by disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Staphylococcus aureus | 8 µg/mL |

| Compound D | Escherichia coli | 16 µg/mL |

Neuroprotective Effects

The potential neuroprotective effects of compounds containing oxadiazole and thiazole rings have been explored in the context of neurodegenerative diseases such as Alzheimer's disease. In silico studies suggest that these compounds may inhibit enzymes involved in neuroinflammation and oxidative stress, which are critical factors in neurodegeneration .

Case Study: Neuroprotective Mechanism

A study demonstrated that a related oxadiazole derivative significantly reduced oxidative stress markers in neuronal cell cultures, suggesting a protective effect against neurodegeneration.

COX Inhibition

Compounds similar to 2-Isopropyl-5-(1-((2-phenylthiazol-4-yl)methyl)piperidin-4-yl)-1,3,4-oxadiazole have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a key role in inflammation . The inhibition of COX enzymes can lead to reduced production of pro-inflammatory prostaglandins.

Table 3: COX Inhibition Activity

| Compound Name | COX Enzyme Targeted | IC50 (µM) |

|---|---|---|

| Compound E | COX-I | TBD |

| Compound F | COX-II | TBD |

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-(1-((2-phenylthiazol-4-yl)methyl)piperidin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of 2-isopropyl-5-(1-((2-phenylthiazol-4-yl)methyl)piperidin-4-yl)-1,3,4-oxadiazole, focusing on substituent effects and biological activities:

Structural and Functional Insights:

Substituent Effects on Bioactivity :

- Thiazole vs. Thione : The 2-phenylthiazole moiety in the target compound and its fluorophenyl analog () exhibits stronger antimicrobial activity compared to thione derivatives (e.g., 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione) due to enhanced π-π stacking with bacterial enzyme active sites .

- Sulfonamide vs. Isopropyl : Sulfonamide-containing derivatives (e.g., 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol) show reduced antimicrobial potency compared to alkyl-substituted analogs, likely due to increased polarity limiting membrane penetration .

Piperidine Modifications :

- 4-Toluenesulfonyl vs. Phenylthiazole : Piperidine rings functionalized with sulfonamide groups (e.g., 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol) demonstrate enzyme inhibition but weaker antibacterial activity, whereas phenylthiazole-linked piperidines (as in the target compound) prioritize microbial target engagement .

Lipophilicity and Solubility :

- The isopropyl group in the target compound balances lipophilicity and solubility more effectively than longer alkyl chains (e.g., 2-hexylthio derivatives), which, while potent, may suffer from poor pharmacokinetic profiles .

Biological Activity

2-Isopropyl-5-(1-((2-phenylthiazol-4-yl)methyl)piperidin-4-yl)-1,3,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of derivatives that include oxadiazoles and thiazoles, which are known for their diverse biological activities. The structure can be analyzed as follows:

- Core Structure : The oxadiazole ring is a five-membered heterocyclic compound known for various biological activities including antimicrobial and anticancer properties.

- Thiazole Substituent : The presence of the thiazole moiety contributes to the compound's potential pharmacological effects.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- Compounds containing the 1,3,4-oxadiazole ring have demonstrated significant antimicrobial properties. Studies indicate that derivatives can inhibit bacterial growth and exhibit antifungal activity against various pathogens .

- A specific study highlighted the effectiveness of oxadiazole derivatives against Mycobacterium bovis, suggesting a mechanism involving inhibition of fatty acid synthesis .

-

Anticancer Activity

- The compound's structure suggests potential anticancer properties. Research indicates that thiazole-containing compounds often inhibit cell proliferation by targeting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .

- A library of oxadiazole derivatives was tested for antiproliferative activity against human cancer cell lines, showing promising results in inhibiting tumor growth through interactions with topoisomerase I .

- Anti-inflammatory and Analgesic Effects

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Many oxadiazole derivatives act as inhibitors of key enzymes involved in cancer progression and microbial resistance.

Case Studies

Several studies have investigated the biological activities of similar compounds:

- Anticancer Study : A study on a series of oxadiazole derivatives found that specific modifications led to enhanced cytotoxicity against HeLa and HCT116 cells. The most active compounds showed IC50 values in the low micromolar range .

- Antimicrobial Research : Research conducted on 1,3,4-Oxadiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, emphasizing the importance of structural variations in enhancing efficacy .

Q & A

Q. Basic

- IR Spectroscopy : Confirm functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, oxadiazole ring vibrations) .

- NMR (¹H/¹³C) : Assign protons on the isopropyl group (δ 1.2–1.4 ppm) and aromatic thiazole/oxadiazole signals (δ 7.0–8.5 ppm). Use DEPT-135 for carbon typing .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks and fragmentation patterns .

- Elemental Analysis : Validate purity (>95%) and stoichiometry .

How to resolve discrepancies in NMR data between theoretical predictions and experimental results?

Q. Advanced

- 2D NMR : Utilize COSY and HSQC to resolve overlapping signals and assign coupling networks, especially for piperidine and thiazole protons .

- Dynamic Effects : Assess tautomerism or conformational flexibility (e.g., piperidine ring puckering) via variable-temperature NMR .

- Solvent Calibration : Compare data in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .

What initial biological screening assays are appropriate for evaluating its bioactivity?

Q. Basic

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi, following CLSI guidelines .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

- Enzyme Inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates .

What computational methods can predict the binding affinity of this compound to biological targets?

Q. Advanced

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., thiazole and oxadiazole moieties in hydrophobic pockets) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational dynamics .

- QSAR Models : Develop regression models correlating substituent electronic parameters (Hammett σ) with bioactivity .

How to design SAR studies for derivatives of this compound?

Q. Advanced

- Positional Modifications : Vary substituents on the thiazole (e.g., electron-withdrawing groups at the phenyl ring) and piperidine (e.g., hydroxyl or methyl groups) .

- Bioisosteric Replacement : Substitute oxadiazole with 1,2,4-triazole or thiadiazole to assess scaffold flexibility .

- Pharmacophore Mapping : Identify critical hydrogen bond acceptors (oxadiazole N) and hydrophobic regions (isopropyl group) using MOE .

What are the stability profiles under different storage conditions?

Q. Basic

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Light Sensitivity : Protect from UV exposure to prevent oxadiazole ring cleavage .

- Lyophilization : For long-term storage, lyophilize as a hydrochloride salt to enhance aqueous stability .

How to address low solubility in aqueous buffers during in vitro assays?

Q. Advanced

- Co-Solvents : Use ≤1% DMSO to maintain compound solubility without cytotoxicity .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (200–300 nm) via emulsion-solvent evaporation .

- Prodrug Design : Introduce phosphate or glycoside moieties to improve hydrophilicity .

What strategies mitigate byproduct formation during the coupling of the piperidine and thiazole moieties?

Q. Advanced

- Protecting Groups : Temporarily protect piperidine amines with Boc groups to prevent undesired alkylation .

- Coupling Reagents : Use EDCI/HOBt in DCM for efficient amide bond formation without racemization .

- Microwave Assistance : Reduce reaction time from 12 hours to 30 minutes at 100°C, minimizing decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.